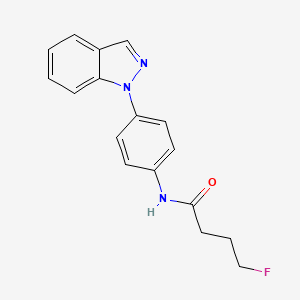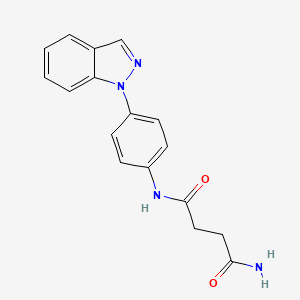![molecular formula C17H27N3O3 B7434298 3-[6-[(5-Propan-2-ylpyridin-2-yl)amino]hexanoylamino]propanoic acid](/img/structure/B7434298.png)
3-[6-[(5-Propan-2-ylpyridin-2-yl)amino]hexanoylamino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[6-[(5-Propan-2-ylpyridin-2-yl)amino]hexanoylamino]propanoic acid, also known as GSK2981278, is a small molecule inhibitor that targets the protein bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins that play a crucial role in gene transcription, cell cycle progression, and inflammation. The inhibition of BRD4 by GSK2981278 has shown promising results in the treatment of various diseases, including cancer, inflammation, and viral infections.
Mechanism of Action
3-[6-[(5-Propan-2-ylpyridin-2-yl)amino]hexanoylamino]propanoic acid exerts its pharmacological effects by inhibiting the binding of BRD4 to acetylated histones, which are essential for gene transcription. BRD4 contains two bromodomains that recognize acetylated lysine residues on histones, allowing for the recruitment of transcriptional machinery to the gene promoter region. The inhibition of BRD4 by 3-[6-[(5-Propan-2-ylpyridin-2-yl)amino]hexanoylamino]propanoic acid leads to the downregulation of gene transcription, resulting in the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
3-[6-[(5-Propan-2-ylpyridin-2-yl)amino]hexanoylamino]propanoic acid has been shown to have significant biochemical and physiological effects on cells. In cancer cells, 3-[6-[(5-Propan-2-ylpyridin-2-yl)amino]hexanoylamino]propanoic acid inhibits cell proliferation and induces apoptosis by downregulating the expression of oncogenes such as c-Myc and Bcl-2. In addition, 3-[6-[(5-Propan-2-ylpyridin-2-yl)amino]hexanoylamino]propanoic acid has been shown to inhibit the secretion of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the pathogenesis of inflammatory diseases.
Advantages and Limitations for Lab Experiments
3-[6-[(5-Propan-2-ylpyridin-2-yl)amino]hexanoylamino]propanoic acid has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and has good pharmacokinetic properties. In addition, 3-[6-[(5-Propan-2-ylpyridin-2-yl)amino]hexanoylamino]propanoic acid has shown high selectivity for BRD4, which reduces the risk of off-target effects. However, like all drugs, 3-[6-[(5-Propan-2-ylpyridin-2-yl)amino]hexanoylamino]propanoic acid has some limitations, including potential toxicity and limited solubility in water.
Future Directions
There are several future directions for the research and development of 3-[6-[(5-Propan-2-ylpyridin-2-yl)amino]hexanoylamino]propanoic acid. One potential area of research is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of research is the development of new formulations of 3-[6-[(5-Propan-2-ylpyridin-2-yl)amino]hexanoylamino]propanoic acid that improve its solubility and bioavailability. Furthermore, the identification of biomarkers that predict the response to 3-[6-[(5-Propan-2-ylpyridin-2-yl)amino]hexanoylamino]propanoic acid could improve patient selection and treatment outcomes. Finally, the combination of 3-[6-[(5-Propan-2-ylpyridin-2-yl)amino]hexanoylamino]propanoic acid with other drugs or therapies could improve its efficacy in the treatment of various diseases.
Synthesis Methods
The synthesis of 3-[6-[(5-Propan-2-ylpyridin-2-yl)amino]hexanoylamino]propanoic acid involves a multi-step process that includes the reaction of 5-isopropylpyridin-2-amine with 6-bromo-1-hexanoyl chloride to form 6-bromo-N-(5-isopropylpyridin-2-yl)hexanamide. This intermediate is then reacted with 3-aminopropanoic acid to form the final product, 3-[6-[(5-Propan-2-ylpyridin-2-yl)amino]hexanoylamino]propanoic acid.
Scientific Research Applications
3-[6-[(5-Propan-2-ylpyridin-2-yl)amino]hexanoylamino]propanoic acid has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 3-[6-[(5-Propan-2-ylpyridin-2-yl)amino]hexanoylamino]propanoic acid has shown promising results in the treatment of acute myeloid leukemia (AML), multiple myeloma, and prostate cancer. In addition, 3-[6-[(5-Propan-2-ylpyridin-2-yl)amino]hexanoylamino]propanoic acid has also been studied for its anti-inflammatory properties, which could be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. Furthermore, 3-[6-[(5-Propan-2-ylpyridin-2-yl)amino]hexanoylamino]propanoic acid has shown antiviral activity against human papillomavirus (HPV) and herpes simplex virus (HSV), making it a potential candidate for the treatment of viral infections.
properties
IUPAC Name |
3-[6-[(5-propan-2-ylpyridin-2-yl)amino]hexanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c1-13(2)14-7-8-15(20-12-14)18-10-5-3-4-6-16(21)19-11-9-17(22)23/h7-8,12-13H,3-6,9-11H2,1-2H3,(H,18,20)(H,19,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTHCYJUTJTSBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(C=C1)NCCCCCC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[6-[(5-Propan-2-ylpyridin-2-yl)amino]hexanoylamino]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-[3-[[(N,N'-dimethylcarbamimidoyl)amino]methyl]phenyl]benzoate;hydrobromide](/img/structure/B7434232.png)

![5-bromo-N-[1-(2-chlorophenyl)pyrazol-4-yl]-6-fluoropyrimidin-4-amine](/img/structure/B7434244.png)
![Methyl 3-bromo-4-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]benzoate](/img/structure/B7434250.png)
![N-[4-[[6-(4-methoxyphenyl)pyrimidin-4-yl]amino]phenyl]oxolane-2-carboxamide](/img/structure/B7434254.png)
![N-[4-(4,5-dimethylimidazol-1-yl)phenyl]-5-(furan-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B7434258.png)

![4-N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-2,4-dicarboxamide](/img/structure/B7434278.png)
![N-[(3-fluoro-2-iodophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7434289.png)
![3-[6-[(2,5-Dimethylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid](/img/structure/B7434296.png)
![N-[3-chloro-4-(2-methylpropylcarbamoyl)phenyl]-5-iodopyridine-3-carboxamide](/img/structure/B7434303.png)
![3-[6-[(2,5,6-Trimethylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid](/img/structure/B7434304.png)
![Methyl 1-[2-(4-pyridin-4-ylimidazol-1-yl)acetyl]piperidine-4-carboxylate](/img/structure/B7434320.png)